4-Bromo-3-formylphenylboronic acid
Overview
Description
4-Bromo-3-formylphenylboronic acid is an organoboron compound with the molecular formula C7H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a formyl group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-formylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it donates electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
Its role in the suzuki-miyaura cross-coupling reaction suggests that its bioavailability is largely dependent on the reaction conditions .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the organoboron reagent (like this compound) is crucial for the success of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-formylphenylboronic acid typically involves the bromination of 3-formylphenylboronic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction of the formyl group.
Scientific Research Applications
4-Bromo-3-formylphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
3-Formylphenylboronic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Formylphenylboronic acid: Similar structure but with the formyl group at the 4-position, affecting its reactivity and applications.
4-Bromophenylboronic acid: Lacks the formyl group, limiting its versatility in chemical transformations.
Uniqueness: 4-Bromo-3-formylphenylboronic acid’s unique combination of a bromine atom and a formyl group on the phenyl ring enhances its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar counterparts .
Properties
IUPAC Name |
(4-bromo-3-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMOILCSUBRDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283123 | |
Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-33-1 | |
Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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